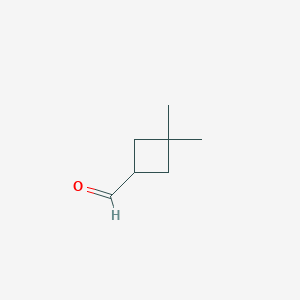

3,3-Dimethylcyclobutane-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylcyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(2)3-6(4-7)5-8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPQXNTZSDKPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699999-32-0 | |

| Record name | 3,3-dimethylcyclobutanecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Dimethylcyclobutane 1 Carbaldehyde and Its Analogs

Strategies for the Construction of the 3,3-Dimethylcyclobutane Ring System

The synthesis of the 3,3-dimethylcyclobutane scaffold is a critical first step. The presence of a gem-dimethyl group at the 3-position requires specific approaches to avoid steric hindrance and achieve the desired substitution pattern.

The formation of four-membered carbocyclic rings is a foundational element in the synthesis of cyclobutane (B1203170) derivatives. researchgate.net These strained ring systems are typically accessed through various cyclization strategies. One of the most common methods is the [2+2] cycloaddition of ketenes with alkenes. For the target molecule, this could involve the reaction of dimethylketene (B1620107) with ethylene, although controlling regioselectivity and subsequent functionalization can be challenging.

Another powerful strategy involves the ring expansion of smaller, highly strained cyclic compounds. chemrxiv.org For instance, acid-catalyzed rearrangement of cyclopropylcarbinol derivatives is a known route to cyclobutanol, which can then be oxidized to cyclobutanone (B123998). orgsyn.org Adapting this method by starting with a suitably substituted cyclopropanol (B106826) could yield a dimethyl-substituted cyclobutane ring. Furthermore, oxidative ring expansion of methylenecyclopropanes provides a facile route to 2,2-diarylcyclobutanones, highlighting the utility of ring expansion methodologies in constructing the cyclobutane core. organic-chemistry.org These methods provide access to cyclobutanone precursors, which are pivotal for further functionalization.

An alternative to building the substituted ring in one step is to functionalize a pre-existing cyclobutane scaffold. The α-alkylation of cyclobutanones is a key method for introducing substituents onto the ring. To achieve the 3,3-dimethyl substitution pattern, one would typically start with cyclobutanone. The process involves deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, followed by quenching with an alkylating agent like methyl iodide. To introduce the second methyl group at the same position, the process is repeated.

Modern advancements have focused on developing catalytic and enantioselective methods for such alkylations. For example, transition metal-catalyzed enantioselective α-alkylation of cyclobutanones has been developed to afford α-quaternary cyclobutanones in good yields and high enantioselectivities. caltech.edu This approach often utilizes a palladium catalyst and a chiral ligand to control the stereochemistry of the newly formed quaternary center. caltech.edu

| Entry | Cyclobutanone Substrate | Allylic Alkylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| 1 | α-Keto Cyclobutanone Ester | Allyl Acetate | [Pd₂(pmdba)₃] / (S)-Ligand | 85 | 92 | caltech.edu |

| 2 | α-Phenyl Cyclobutanone | Cinnamyl Acetate | [Pd₂(pmdba)₃] / (S)-Ligand | 90 | 95 | caltech.edu |

| 3 | α-Benzyl Cyclobutanone | Allyl Acetate | [Pd₂(pmdba)₃] / (S)-Ligand | 78 | 88 | caltech.edu |

This table illustrates the scope and efficiency of modern catalytic allylic alkylation reactions on cyclobutanone systems, a strategy adaptable for creating quaternary centers like the one in 3,3-dimethylcyclobutane derivatives. caltech.edu

Regioselective Introduction and Transformation of the Carbaldehyde Moiety

Once the 3,3-dimethylcyclobutane ring is synthesized, the next critical phase is the introduction of the carbaldehyde group at the C-1 position. This requires high regioselectivity to avoid the formation of isomers.

One of the most reliable strategies for installing an aldehyde is through the transformation of other functional groups. A common precursor is the corresponding primary alcohol, 3,3-dimethylcyclobutylmethanol. This alcohol can be oxidized to the aldehyde using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to prevent over-oxidation to the carboxylic acid.

Alternatively, the aldehyde can be obtained by the reduction of a carboxylic acid derivative. For example, 3,3-dimethylcyclobutanecarbonitrile (B1294848) can be reduced to 3,3-dimethylcyclobutane-1-carbaldehyde. A highly effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), which can reduce nitriles to aldehydes at low temperatures. vanderbilt.eduprepchem.com Similarly, the corresponding carboxylic acid can be converted to an ester or an acid chloride, which can then be selectively reduced to the aldehyde.

The aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that can be adapted for the synthesis of complex aldehydes. youtube.com In the context of synthesizing the target molecule, a potential route involves using 3,3-dimethylcyclobutanone as a precursor. The ketone can be deprotonated to form its enolate, which can then react as a nucleophile with a one-carbon electrophile, such as formaldehyde (B43269) or a protected equivalent. This reaction would yield a β-hydroxy ketone (an aldol addition product). Subsequent chemical steps would then be required to transform the hydroxymethyl group into the desired carbaldehyde moiety. While this route is more complex, it offers a way to build the carbon framework and introduce oxygenation at the desired position simultaneously. The reaction of cyclobutanone derivatives in aldol-type reactions is known, though yields can be moderate depending on the specific Lewis acid used to promote the reaction. researchgate.net

Directly introducing a formyl group (-CHO) onto a carbon framework is known as formylation. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.net While direct formylation of an unactivated alkane ring like cyclobutane is not feasible, this method could be applied to a more activated cyclobutane derivative, such as an enol ether or enamine derived from 3,3-dimethylcyclobutanone.

More recent developments have explored the use of dimethyl sulfoxide (B87167) (DMSO) as a source for the formyl group, often mediated by a catalyst or an activating agent. ias.ac.inthieme-connect.de These methods have been successfully applied to various heterocyclic systems, demonstrating the potential for C-H formylation under specific conditions. ias.ac.inthieme-connect.de The regioselectivity of such reactions is highly dependent on the directing groups present on the substrate. researchgate.net

| Formylation Method | Reagents | Typical Substrate | Reference |

|---|---|---|---|

| Vilsmeier-Haack | DMF / POCl₃ | Electron-rich aromatics, heterocycles | researchgate.net |

| Duff Reaction | Hexamethylenetetramine / Acid | Phenols | thieme-connect.de |

| Selectfluor-Mediated | DMSO / Selectfluor | 2H-Indazoles | thieme-connect.de |

| Metal-Free DMSO | DMSO / Heat | Phenolated 1,2,3-triazoles | ias.ac.in |

This table summarizes various formylation reactions that could potentially be adapted for the synthesis of cyclobutane carbaldehydes from suitable precursors.

Stereocontrolled Synthesis of Cyclobutane Carbaldehyde Derivatives

The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of substituted cyclobutanes. The development of stereocontrolled methods allows for the selective formation of desired isomers, which is critical as different stereoisomers can exhibit vastly different biological activities and physical properties.

Cyclobutane amino acids (CBAAs) represent a class of unnatural amino acids that are valuable for creating conformationally restricted peptide mimetics. nih.gov Their rigid structure can enhance metabolic stability and receptor-binding affinity. nih.gov A significant advancement in their synthesis is the use of visible light-mediated photocatalysis.

One notable method involves the [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins. nih.govacs.org This approach, utilizing the triplet energy transfer catalyst [Ir(dFCF3ppy2)dtbpy]PF6, provides direct access to a variety of substituted cyclobutane α-amino acid derivatives under mild conditions. nih.govacs.org The reaction demonstrates good yields and, in many cases, excellent diastereoselectivity, allowing for the controlled synthesis of complex structures. For instance, the reaction with 1,2-disubstituted alkenes can afford products with diastereomeric ratios as high as 20:1. nih.govacs.org

| Alkene Reactant | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| α-methylstyrene | 3ab | 66% | 3.8:1 |

| trans-Stilbene | 3ad | 80% | 20:1 |

| cis-Stilbene | 3ad | 75% | 20:1 |

| Boronic ester derivative | 3as | 93% | 8.2:1 |

| This table presents selected results from the photocatalyzed [2+2]-cycloaddition for synthesizing cyclobutane α-amino acids, highlighting the yields and diastereoselectivities achieved with various alkene substrates. nih.govacs.org |

In addition to α-amino acids, methodologies for preparing cyclobutane β-amino acids have also been established. These compounds are key building blocks for constructing peptidomimetics and helical foldamers. chemistryviews.org A tandem amidation/aza-Michael addition protocol has been developed to synthesize β-N-heterocyclic cyclobutane carboximides. chemistryviews.org This process reacts cyclobutene-1-carboxylic acid with benzo[d]oxazol-2(3H)-one derivatives, yielding products with a defined trans structure. chemistryviews.org

Achieving diastereoselective control is a central challenge in the synthesis of polysubstituted cyclobutane rings. The Michael addition reaction is a powerful tool for this purpose. A highly diastereoselective method for synthesizing N-heterocycle-substituted cyclobutanes involves the Michael addition of various nitrogen nucleophiles onto cyclobutenes. researchgate.net This strategy efficiently produces a range of heterocyclic aminocyclobutane esters and amides with high diastereoselectivity (d.r. >95:5) using simple reagents. researchgate.net

This approach is particularly valuable as it allows for the incorporation of diverse heterocyclic moieties, such as imidazoles, azoles, and nucleobase derivatives, expanding the chemical space for medicinal chemistry applications. researchgate.net The reaction of N-nucleophiles with bromocyclobutanes in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at elevated temperatures provides the desired products in good yields. researchgate.net

| N-Nucleophile | Bromocyclobutane Reactant | Product | Yield (%) |

| 1H-Imidazole | Ethyl 2-bromocyclobut-1-ene-1-carboxylate | Ethyl 2-(1H-imidazol-1-yl)cyclobutane-1-carboxylate | 78% |

| 1H-1,2,4-Triazole | Ethyl 2-bromocyclobut-1-ene-1-carboxylate | Ethyl 2-(1H-1,2,4-triazol-1-yl)cyclobutane-1-carboxylate | 75% |

| Theophylline | Ethyl 2-bromocyclobut-1-ene-1-carboxylate | Ethyl 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)cyclobutane-1-carboxylate | 72% |

| Uracil | Ethyl 2-bromocyclobut-1-ene-1-carboxylate | Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)cyclobutane-1-carboxylate | 51% |

| This table showcases the scope of the aza-Michael addition for the diastereoselective synthesis of N-heterocycle substituted cyclobutanes, indicating the yields for various nucleophiles. researchgate.net |

Furthermore, the tandem amidation/aza-Michael addition protocol used for synthesizing β-amino acid precursors demonstrates inherent diastereoselectivity, leading exclusively to trans-β-N-heterocyclic cyclobutane carboximide derivatives. chemistryviews.org

Multi-component Reactions Incorporating Cyclobutane Units

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains structural elements from all the starting materials. nih.govtcichemicals.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov While classic MCRs like the Ugi, Passerini, and Biginelli reactions are well-established, their application to incorporate strained ring systems like cyclobutane is an area of growing interest. nih.govtcichemicals.comorganic-chemistry.org

The photocatalyzed [2+2]-cycloaddition used to form cyclobutane α-amino acids can be viewed as a two-component reaction that assembles the complex cyclobutane core in a single, efficient step. nih.govacs.org Extending this principle, other MCRs could potentially incorporate cyclobutane units. For example, the A³ coupling (aldehyde-alkyne-amine) is a powerful MCR used to synthesize propargylamines, which are versatile building blocks for nitrogen-containing chiral molecules. nih.gov A cyclobutane carbaldehyde, such as this compound, could serve as the aldehyde component in an A³ coupling, providing a direct route to complex, chiral propargylamines bearing a cyclobutane moiety.

Similarly, photocatalytic three-component reactions have been developed for the synthesis of 1,3-diamines. acs.org The adaptation of such methods to include a cyclobutane-containing reactant could offer a novel pathway to functionalized cyclobutane derivatives. The development of new MCRs that specifically incorporate cyclobutane building blocks remains a promising strategy for the efficient synthesis of diverse and complex small molecules.

Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethylcyclobutane 1 Carbaldehyde

Nucleophilic Reactivity of the Aldehyde Carbonyl Group

The carbonyl carbon of an aldehyde is sp² hybridized and highly electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a prime target for attack by a diverse range of nucleophiles.

Addition Reactions Yielding Alcohols and Related Derivatives

Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol.

One of the most common applications of this reaction is the synthesis of secondary alcohols using organometallic reagents, such as Grignard reagents (R-MgX). The carbanionic 'R' group from the Grignard reagent attacks the aldehyde, forming a new carbon-carbon bond. For 3,3-dimethylcyclobutane-1-carbaldehyde, this reaction provides a pathway to more complex alcohol derivatives.

Similarly, reduction of the aldehyde with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the formation of the primary alcohol, (3,3-dimethylcyclobutyl)methanol. These reactions proceed via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. Sodium borohydride is a milder, more selective reagent often used in alcoholic solvents, while LiAlH₄ is a more powerful reducing agent that requires anhydrous conditions.

Below is a table summarizing typical nucleophilic addition reactions on this compound.

| Reagent | Nucleophile | Product | Alcohol Type |

| Methylmagnesium bromide (CH₃MgBr) | CH₃⁻ | 1-(3,3-dimethylcyclobutyl)ethan-1-ol | Secondary |

| Sodium borohydride (NaBH₄) | H⁻ | (3,3-dimethylcyclobutyl)methanol | Primary |

| Phenylithium (C₆H₅Li) | C₆H₅⁻ | (3,3-dimethylcyclobutyl)(phenyl)methanol | Secondary |

Condensation Reactions with Amine and Other Nucleophiles

Condensation reactions involve the combination of two molecules with the elimination of a small molecule, typically water. This compound readily undergoes condensation with primary amines to form imines (also known as Schiff bases). This reaction is generally reversible and often catalyzed by acid. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine.

These reactions are crucial for the synthesis of various nitrogen-containing compounds and are fundamental in many biological processes.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation is a key reaction in organic synthesis. A variety of oxidizing agents can be employed for the conversion of this compound to 3,3-dimethylcyclobutane-1-carboxylic acid.

Common laboratory oxidants for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and Tollens' reagent ([Ag(NH₃)₂]⁺). Milder and more selective methods, such as using sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger, are also effective and can be advantageous when other sensitive functional groups are present in the molecule. The selection of the oxidant depends on the desired reaction scale, functional group tolerance, and experimental conditions.

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 3,3-dimethylcyclobutane-1-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 3,3-dimethylcyclobutane-1-carboxylic acid |

| Sodium Hypochlorite (NaClO) | Basic media, MW irradiation | 3,3-dimethylcyclobutane-1-carboxylic acid |

C-C Bond Forming Reactions Involving the Cyclobutane (B1203170) Skeleton

Beyond simple additions to the carbonyl, the aldehyde functionality serves as a handle for more complex carbon-carbon bond-forming reactions, enabling the elaboration of the cyclobutane framework.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst.

This compound can react with active methylene compounds like malononitrile (B47326) or diethyl malonate. The reaction is typically catalyzed by a weak amine base such as piperidine (B6355638) or pyridine. The initial product is a β-hydroxy compound, which readily undergoes dehydration to yield a stable α,β-unsaturated product. This reaction is a powerful tool for creating new carbon-carbon double bonds.

Michael Addition Reactions

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. For this reaction to be relevant to this compound, the aldehyde must first be converted into a Michael acceptor. This is typically achieved through a reaction like the Knoevenagel condensation described above, which introduces a carbon-carbon double bond conjugated to an electron-withdrawing group.

Once the α,β-unsaturated derivative is formed, a wide range of nucleophiles (Michael donors), such as enolates, amines, or thiols, can be added. This reaction is highly valuable for the diastereoselective and enantioselective formation of new carbon-carbon bonds, allowing for the construction of complex molecular architectures built upon the 3,3-dimethylcyclobutane scaffold.

Cross-Coupling Methodologies (e.g., Suzuki Coupling)

Direct Suzuki-Miyaura cross-coupling reactions traditionally involve the palladium-catalyzed reaction of an organohalide with an organoboron compound. The application of this methodology directly to an aliphatic aldehyde like this compound is not a standard transformation. However, recent advancements in catalysis have opened avenues for the use of aldehydes in Suzuki-type reactions, primarily through decarbonylative or deformylative pathways.

One of the most promising approaches for the cross-coupling of aldehydes is the use of nickel catalysis. Research has demonstrated the viability of nickel-catalyzed deformylative Suzuki-Miyaura cross-coupling of aldehydes with organoboron reagents. d-nb.info This process involves the oxidative addition of the nickel catalyst to the aldehydic C-H bond, followed by transmetalation with the organoboron species, and subsequent decarbonylation and reductive elimination to form the cross-coupled product. d-nb.info While this methodology has been predominantly applied to aromatic and heteroaromatic aldehydes, its principles suggest a potential, yet unexplored, application for aliphatic aldehydes such as this compound.

The general catalytic cycle for a nickel-catalyzed deformylative Suzuki-Miyaura coupling is depicted below:

Figure 1: Proposed catalytic cycle for the nickel-catalyzed deformylative Suzuki-Miyaura cross-coupling of an aldehyde with an organoboron reagent.

The successful application of this method to this compound would depend on several factors, including the stability of the cyclobutane ring under the reaction conditions and the chemoselectivity of the nickel catalyst towards the aldehydic C-H bond over other C-H or C-C bonds within the strained ring.

An alternative strategy for involving the aldehyde in cross-coupling reactions is through its derivatization. For instance, aldehydes can be converted to their corresponding N-tosylhydrazones, which can then participate in palladium-catalyzed cross-coupling reactions. This approach has been successfully applied to cyclobutanone (B123998) derivatives, indicating that the cyclobutane moiety is compatible with such reaction conditions.

Below is a table summarizing potential cross-coupling strategies for this compound based on methodologies developed for other aldehydes.

| Methodology | Catalyst | Coupling Partner | Potential Product | Key Mechanistic Step | Reference |

| Deformylative Suzuki-Miyaura Coupling | Nickel Complex | Arylboronic Acid | 3,3-Dimethyl-1-aryl-cyclobutane | Oxidative addition to aldehydic C-H bond | d-nb.info |

| N-Tosylhydrazone Coupling | Palladium Complex | Aryl Halide | 1-Aryl-3,3-dimethyl-1-cyclobutene | Carbene formation and insertion | - |

Cyclobutane Ring Stability and Potential Rearrangements

The stability of the this compound is largely influenced by the inherent strain of the cyclobutane ring. This strain arises from two main factors: angle strain, due to the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain, resulting from the eclipsing interactions of adjacent C-H bonds. To alleviate some of this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.

Potential rearrangements of this compound could be triggered under acidic conditions or through reactions involving the aldehyde group that lead to the formation of a carbocation at the C1 position. The formation of such a carbocation would be a high-energy intermediate, and the relief of ring strain would be a significant driving force for rearrangement.

One plausible rearrangement pathway is a ring expansion to a more stable cyclopentane (B165970) derivative. This could occur via a 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the carbocationic center.

Figure 2: A potential acid-catalyzed ring expansion of this compound to a cyclopentanone (B42830) derivative.

The table below outlines potential rearrangement reactions for this compound based on known reactivity of other cyclobutane derivatives.

| Reaction Type | Conditions | Intermediate | Potential Product(s) | Driving Force |

| Ring Expansion | Acid Catalysis (e.g., H+) | Cyclobutylcarbinyl cation | 3,3-Dimethylcyclopentanone | Relief of ring strain |

| Ring Opening | Hydrogenation (e.g., H2/Pd) | - | 1,1,3-Trimethylbutane | Relief of ring strain |

| Thermal Decomposition | High Temperature | Biradical species | Ethylene and 3-methyl-1-butene | Entropy and relief of ring strain |

It is important to note that while these rearrangements are chemically reasonable based on the principles of physical organic chemistry and the observed behavior of similar strained ring systems, specific experimental studies on the rearrangement of this compound are not extensively reported in the literature. The actual products and reaction pathways would need to be determined empirically.

Structural Characterization and Conformational Analysis of 3,3 Dimethylcyclobutane 1 Carbaldehyde

Spectroscopic Characterization of Molecular Structure

Spectroscopic methods are fundamental in elucidating the precise molecular structure of 3,3-dimethylcyclobutane-1-carbaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the geometry of the cyclobutane (B1203170) ring and identifying the characteristic signals of the aldehyde proton. While a specific spectrum for this compound is not widely published, expected chemical shifts can be predicted based on known values for similar structural motifs.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methine proton at the C1 position, the methylene (B1212753) protons on the ring, and the methyl group protons. The aldehyde proton typically appears in the downfield region of the spectrum, around δ 9-10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield.

Below are tables of predicted NMR chemical shifts.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet |

| Ring CH | 2.5 - 3.5 | Multiplet |

| Ring CH₂ | 1.5 - 2.5 | Multiplet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 210 |

| Ring CH | 40 - 60 |

| Quaternary C | 30 - 50 |

| Ring CH₂ | 20 - 40 |

X-ray Diffraction Analysis for Solid-State Geometries

Conformational Dynamics of the Dimethylcyclobutane Ring System

The four-membered ring of cyclobutane is not flat. lumenlearning.com It undergoes dynamic changes in its conformation to alleviate inherent strain.

Ring Puckering and Conformational Isomerism

The cyclobutane ring exists in a dynamic equilibrium between puckered conformations to relieve torsional strain that would be present in a planar structure. libretexts.orgmasterorganicchemistry.com This puckering, or folding, involves one carbon atom moving out of the plane of the other three, creating a "butterfly" shape. libretexts.org The out-of-plane dihedral angle is typically around 25°. lumenlearning.com This puckered arrangement reduces the eclipsing interactions between adjacent C-H bonds. libretexts.org The energy barrier between different puckered conformations is generally low, allowing for rapid interconversion at room temperature. ic.ac.uk

Influence of Substituents on Conformational Preferences

Substituents on the cyclobutane ring play a crucial role in determining the preferred conformation. nih.gov The energetic balance between different puckered forms is influenced by the steric and electronic nature of the substituent groups. In this compound, the two methyl groups at the C3 position and the aldehyde group at the C1 position dictate the conformational landscape.

The substituents will preferentially occupy positions that minimize steric interactions. lumenlearning.com For a 1,3-disubstituted cyclobutane, cis and trans isomers can have different stabilities based on whether the substituents are in axial-like or equatorial-like positions in the puckered ring. vaia.com The bulky gem-dimethyl group at the C3 position will significantly influence the ring's puckering to accommodate its size, likely forcing the aldehyde group at C1 into a specific orientation to minimize steric clash. vaia.com Studies on related 2-substituted cyclobutane derivatives have shown that a substituent can modulate the ring-puckering preference. nih.gov

Intramolecular Hydrogen Bonding and Conformational Bias

The presence of a carbonyl group in the aldehyde substituent introduces the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond could potentially form between the aldehyde oxygen and a nearby ring proton if the geometry of a particular conformation allows for a sufficiently close approach. The formation of such a bond can have a significant effect on the molecule's structure and properties, often stabilizing a specific conformation. nih.gov

In the case of this compound, the puckered nature of the ring could bring the aldehyde group into proximity with one of the C2 or C4 hydrogens. If an intramolecular hydrogen bond were to form, it would create a conformational bias, favoring the puckered state that supports this interaction. This type of bonding is known to influence molecular conformation by creating a more rigid structure. nih.gov However, the strength and existence of such a bond would depend on the precise geometry and the energetic benefit of its formation versus the strain it might introduce. nih.gov

Computational and Theoretical Chemistry Studies of 3,3 Dimethylcyclobutane 1 Carbaldehyde

Quantum Chemical Calculations, including Density Functional Theory (DFT)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule such as 3,3-dimethylcyclobutane-1-carbaldehyde, Density Functional Theory (DFT) would be a primary method of choice. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

DFT calculations for this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Schrödinger equation in an approximate manner. These calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic properties, which are discussed in the subsequent sections. The choice of functional and basis set is crucial for obtaining accurate results and would typically be benchmarked against experimental data if available, or higher-level theoretical methods.

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecules

| Functional | Description | Basis Set | Description |

|---|---|---|---|

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | 6-31G * | A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms. |

| M06-2X | A high-nonlocality functional with a large amount of exact exchange, good for main-group thermochemistry and non-covalent interactions. | cc-pVTZ | A correlation-consistent basis set of triple-zeta quality, providing a higher level of accuracy. |

| ωB97X-D | A range-separated hybrid functional that includes empirical dispersion corrections, suitable for studying non-covalent interactions. | aug-cc-pVTZ | A correlation-consistent basis set augmented with diffuse functions to better describe anions and weak interactions. |

Prediction of Molecular Geometries and Electronic Structures

A key outcome of quantum chemical calculations is the determination of the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For this compound, this would involve a geometry optimization procedure where the forces on each atom are minimized.

Due to the puckered nature of the cyclobutane (B1203170) ring and the rotational freedom of the aldehyde group, several conformers could exist. Computational methods would be used to identify these different conformations and determine their relative energies to find the global minimum energy structure. This would involve techniques such as conformational searches and potential energy surface scans. The puckering of the cyclobutane ring and the orientation of the aldehyde group (axial vs. equatorial) would be key structural parameters to investigate.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density in these frontier orbitals. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO on the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. It is expected that the HOMO would have significant contributions from the oxygen lone pairs of the aldehyde, while the LUMO would be centered on the carbonyl carbon and oxygen atoms.

Table 2: Conceptual Data from a Hypothetical HOMO-LUMO Analysis of this compound

| Parameter | Predicted Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 6.0 eV | Indicates the chemical stability and reactivity of the molecule. |

Analysis of Energetic Profiles and Reaction Pathways

Computational chemistry can be used to model the energetic changes that occur during a chemical reaction. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group or reactions involving the cyclobutane ring.

The rotation around single bonds and the puckering of the cyclobutane ring are dynamic processes that can be investigated computationally. For this compound, the rotation of the aldehyde group relative to the cyclobutane ring would have a specific energy barrier.

By performing a potential energy surface scan where the dihedral angle defining the orientation of the aldehyde group is systematically varied, the energy profile for this rotation can be calculated. The difference in energy between the most stable (staggered) and least stable (eclipsed) conformations represents the rotational barrier. Similarly, the energy barrier for the interconversion between different puckered conformations of the cyclobutane ring could be investigated.

Table 3: Hypothetical Rotational Barriers for this compound

| Rotational Process | Predicted Barrier (kcal/mol) | Description |

|---|---|---|

| Aldehyde Group Rotation | 2-5 | The energy required to rotate the -CHO group around the C-C bond connecting it to the ring. |

| Ring Puckering Inversion | 1-3 | The energy barrier for the cyclobutane ring to invert its puckered conformation. |

Predicted Spectroscopic Properties (e.g., Vibrational Frequencies, Rotational Constants)

Information not available in published scientific literature or databases.

Applications in Advanced Organic Synthesis and Molecular Design

Role as a Versatile Synthetic Building Block and Intermediate in Complex Molecule Synthesis

3,3-Dimethylcyclobutane-1-carbaldehyde serves as a versatile synthetic building block, which is a foundational organic molecule used for the assembly of more complex molecular architectures. sigmaaldrich.com Its utility stems from the combination of the rigid cyclobutane (B1203170) core and the chemically reactive aldehyde group. This structure is an important intermediate in the synthesis of complex organic molecules, allowing for a variety of chemical transformations.

The aldehyde functional group can undergo several key reactions, providing pathways to a range of cyclobutane derivatives. These transformations include:

Oxidation: The aldehyde can be oxidized to form 3,3-dimethylcyclobutane-1-carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol, 3,3-dimethylcyclobutan-1-ol.

Nucleophilic Addition: The aldehyde reacts with nucleophiles, such as amines to form Schiff bases or alcohols to form acetals, creating more complex derivatives.

The reactivity of the compound is influenced by the inherent properties of its cyclobutane ring. The significant angle strain of the approximately 90° bond angles in the cyclobutane ring enhances the electrophilicity of the carbonyl carbon, which can accelerate the rate of nucleophilic attack compared to acyclic aldehydes. Conversely, the gem-dimethyl group introduces steric hindrance, which can influence the stereochemical outcome of reactions and may limit access for bulkier reagents. This interplay of ring strain and steric effects makes it a valuable intermediate for constructing specific and complex molecular frameworks.

| Reaction Type | Reagent Example | Product Class |

| Oxidation | Oxidizing Agent | 3,3-Dimethylcyclobutane-1-carboxylic acid |

| Reduction | Reducing Agent (e.g., LiAlH₄) | 3,3-Dimethylcyclobutan-1-ol |

| Nucleophilic Addition | Amine (R-NH₂) | Schiff Base (Imine) |

| Nucleophilic Addition | Alcohol (R-OH) with acid catalyst | Acetal |

Scaffold Design for Biologically Relevant Molecules and Peptidomimetics

In medicinal chemistry and drug discovery, a molecular scaffold is the core structure of a molecule onto which various functional groups can be attached to create a family of related compounds. nih.gov The 3,3-dimethylcyclobutane moiety serves as an sp³-enriched, conformationally restricted scaffold. researchgate.net Its distinct non-planar and rigid three-dimensional structure is a desirable feature in modern drug design, which seeks to move away from flat, two-dimensional molecules. researchgate.net This structural rigidity helps to pre-organize appended functional groups in specific spatial orientations, which can lead to improved binding affinity and selectivity for biological targets. nih.gov

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of cyclobutane-based structures is a key strategy in this field.

The cyclobutane ring, when incorporated into the backbone of peptides, acts as a conformationally constrained unit. This is particularly valuable in the design of foldamers, which are non-natural oligomers that adopt stable, well-defined secondary structures similar to those found in proteins. nih.gov By restricting the rotational freedom of the peptide backbone, cyclobutane-containing amino acids can stabilize specific conformations, such as helices and sheets. rsc.orgresearchgate.netuab.cat

β-Peptides and γ-Peptides: Natural peptides are composed of α-amino acids. β-peptides and γ-peptides are constructed from β-amino acids and γ-amino acids, respectively, which have an additional carbon atom between the carboxyl and amino groups. These non-natural peptides are resistant to degradation by proteases. nih.gov The rigid cyclobutane scaffold has been successfully incorporated into β- and γ-peptides to induce stable secondary structures. researchgate.netresearchgate.net For instance, hybrid peptides containing cyclobutane β-amino acids have been shown to adopt conformations ranging from β-sheet-like folds to helical structures, depending on the length of the linear segments connecting the cyclobutane units. researchgate.net

Enhanced Stability and Activity: The conformational constraint imposed by the cyclobutane ring can lead to peptides with improved pharmacological properties. For example, in "stapled peptides," where a hydrocarbon linker is used to lock a peptide into a helical conformation, cyclobutane-based amino acids have been used as anchoring residues. nih.gov This strategy has been shown to enhance the helicity and biological activity of the peptides compared to traditional hydrocarbon stapling methods. nih.gov The defined geometry of the cyclobutane unit ensures that the peptide backbone is held in a rigid and predictable orientation. rsc.org

| Peptide Type | Role of Cyclobutane Unit | Resulting Structural Feature |

| β-Peptides | Conformationally constrained β-amino acid | Induces stable secondary structures (e.g., sheets, helices) researchgate.netuab.cat |

| γ-Peptides | Rigid backbone component | Pre-organizes peptide structure researchgate.net |

| Stapled Peptides | Anchoring residue for hydrocarbon staple | Stabilizes α-helical conformation nih.gov |

The 3,3-dimethylcyclobutane core derived from the parent aldehyde is a valuable starting point for developing novel molecular scaffolds. The inherent strain of the four-membered ring not only influences its conformation but also its reactivity, providing opportunities for unique chemical transformations not readily accessible with more common five- or six-membered rings.

Future Research Directions and Challenges

Development of More Efficient and Stereoselective Synthetic Routes

The synthesis of multi-substituted cyclobutanes remains a formidable challenge in organic chemistry. researchgate.net For 3,3-dimethylcyclobutane-1-carbaldehyde, the primary hurdles involve the construction of the sterically congested four-membered ring and the stereocontrolled introduction of the carbaldehyde group. While methods like [2+2] cycloadditions, radical cyclizations, and ring contractions are documented for cyclobutane (B1203170) synthesis, their application to this specific target often lacks efficiency and selectivity. nih.govacs.org

Future research will necessitate the development of novel synthetic strategies that can overcome these limitations. Key areas of focus include:

Catalytic Enantioselective [2+2] Cycloadditions: Advancing catalytic systems that can facilitate the [2+2] cycloaddition of a ketene (B1206846) equivalent with 3,3-dimethyl-1-butene (B1661986) would be a direct route. The challenge lies in designing catalysts that can operate efficiently despite the steric hindrance imposed by the gem-dimethyl group and control the stereochemistry of the resulting aldehyde. nih.gov

Ring Contraction Strategies: Exploring novel ring contraction methodologies, for instance from readily available cyclopentane (B165970) precursors, presents a viable alternative. nih.gov The development of stereospecific contraction reactions would be crucial for accessing enantiomerically pure forms of the target aldehyde.

C-H Functionalization: Leveraging modern C-H functionalization logic offers a powerful, step-economical approach. acs.org A key challenge is achieving regioselective and stereoselective formylation at the C1 position of 1,1-dimethylcyclobutane, a process that currently lacks precedent.

The scarcity of general, high-yielding, and stereoselective methods for producing complex chiral cyclobutanes underscores the importance of this research direction. nih.gov

| Synthetic Approach | Key Challenge | Potential Future Direction |

| [2+2] Cycloaddition | Steric hindrance from gem-dimethyl group; stereocontrol. | Development of novel Lewis acid or organocatalysts tailored for hindered substrates. acs.orgnih.gov |

| Ring Contraction | Availability of suitable precursors; control of stereochemistry. | Design of new rearrangement reactions (e.g., from functionalized cyclopentanols). nih.gov |

| C-H Functionalization | Regioselectivity on the cyclobutane ring; harsh reaction conditions. | Exploration of directed C-H activation or photocatalytic approaches for mild formylation. acs.org |

Exploration of Novel Catalytic Transformations for the Carbaldehyde Group

The carbaldehyde group is a cornerstone of synthetic chemistry, amenable to a vast array of transformations. However, the steric environment around the aldehyde in this compound presents both challenges and opportunities for catalysis. The cyclobutane ring acts as a bulky substituent, potentially hindering the approach of reagents and catalysts.

Future research should focus on leveraging modern catalytic systems to overcome these steric limitations and unlock new reactivity.

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful catalysts for aldehyde transformations. eurekalert.org A significant challenge is to develop NHC catalysts that can efficiently form the Breslow intermediate with this sterically encumbered aldehyde, enabling subsequent reactions like acylation or redox processes. eurekalert.org The development of less sterically demanding organocatalysts is a key goal.

Photoredox Catalysis: Utilizing visible light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. Research into the single-electron transfer (SET) processes involving the aldehyde could lead to new C-C bond-forming reactions, even with bulky coupling partners.

Transition Metal Catalysis: While many transition metal-catalyzed reactions for aldehydes are known, their application to this substrate is underexplored. nih.gov Future work could involve developing catalysts for hydroacylation, reductive coupling, or decarbonylative cross-coupling that are tolerant of the cyclobutane motif.

A particularly promising avenue is the development of "green" catalytic processes that utilize environmentally benign oxidants and catalysts, moving away from stoichiometric heavy-metal reagents. innoget.com

| Catalytic System | Transformation | Key Challenge | Future Research Goal |

| N-Heterocyclic Carbenes (NHC) | Umpolung, Benzoin/Stetter reactions | Steric hindrance impeding formation of the Breslow intermediate. eurekalert.org | Design of more active or less sterically demanding NHC catalysts. |

| Photoredox Catalysis | Radical couplings, C-H functionalization | Control of radical reactivity and selectivity. | Exploring cooperative catalysis with other catalytic cycles to access novel bond formations. |

| Transition Metal Catalysis | Hydroacylation, Cross-coupling | Catalyst inhibition or decomposition due to ring strain/sterics. | Development of robust ligand systems that promote catalysis with hindered aldehydes. nih.gov |

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of the relationship between the structure, strain, and reactivity of this compound is crucial for its rational application in synthesis. The cyclobutane ring possesses significant strain energy (approx. 26.3 kcal/mol), which fundamentally influences its chemical behavior. nih.gov

Future research must move beyond simple qualitative descriptions of ring strain to a more quantitative and predictive understanding. This requires a synergistic approach combining experimental kinetics with high-level computational chemistry.

Computational Modeling: Density Functional Theory (DFT) and more advanced methods like CBS-QB3 can be used to model reaction pathways involving the cyclobutane ring. arxiv.org Key areas for investigation include calculating the transition state energies for ring-opening reactions, assessing the influence of the gem-dimethyl group on the ring's puckering and bond lengths, and understanding how ring strain is modulated in the transition states of reactions at the aldehyde. arxiv.orgnumberanalytics.com Recent models suggest that electronic delocalization, in addition to strain release, plays a critical role in the reactivity of small rings, a hypothesis that warrants investigation for this system. nih.gov

Kinetic Studies: Experimental measurements of reaction rates for transformations involving the aldehyde or the ring will provide crucial data to benchmark and refine computational models. Comparing the kinetics of this molecule to less-strained analogues (e.g., 3,3-dimethylcyclopentane-1-carbaldehyde) would allow for the quantification of the effect of ring strain on reactivity.

Spectroscopic Analysis: Advanced spectroscopic techniques can provide insight into the ground-state structure and bonding of the molecule, offering further points of comparison for computational results.

This combined approach will enable a more accurate prediction of reactivity and the rational design of new reactions and catalysts.

Integration into New Chemical Biology Tools and Platforms

The unique three-dimensional structure imparted by the sp³-rich cyclobutane core makes its derivatives attractive scaffolds in medicinal chemistry and chemical biology. nih.govru.nllifechemicals.com The cyclobutane motif can serve as a rigid spacer, a bioisostere for other groups, and can improve metabolic stability. pharmablock.com The aldehyde functionality provides a reactive handle for conjugation to biomolecules or incorporation into larger systems.

The primary challenge in this area is to translate the potential of the this compound scaffold into functional tools.

Chemical Probes and Bioconjugation: The aldehyde group is highly reactive towards nucleophilic sites on proteins, such as lysine (B10760008) residues or N-termini, allowing for the formation of Schiff bases that can be subsequently reduced to stable amine linkages. Future research could focus on developing derivatives of this compound as unique, rigid linkers for bioconjugation or as scaffolds for chemical probes to investigate biological systems.

Fragment-Based Drug Discovery (FBDD): The molecule itself is an ideal candidate for an FBDD library. Its rigid, non-planar structure provides a well-defined vector for substituent exploration, an approach often termed "escape from flatland" in medicinal chemistry. researchgate.net The challenge is to develop synthetic routes to a diverse library of derivatives for screening.

DNA-Encoded Libraries (DEL): The aldehyde can be used as a key reactive site for building combinatorial libraries. Integrating this unique cyclobutane fragment into DEL synthesis would allow for the exploration of its utility against a vast array of biological targets. The challenge lies in adapting the reaction conditions for aldehyde modification to be compatible with the DNA tag.

By harnessing its unique structural features, this compound can serve as a valuable building block for the next generation of chemical biology tools.

Q & A

Q. What are the optimal synthetic routes for 3,3-dimethylcyclobutane-1-carbaldehyde, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves cyclobutane ring formation followed by aldehyde functionalization. For example, cyclization of pre-carbaldehyde precursors (e.g., methyl 3,3-dimethylcyclobutane-1-carboxylate ) via reduction or oxidation pathways can be optimized using catalysts like palladium nanoparticles . Yield improvements require precise control of reaction conditions (temperature, solvent polarity, and stoichiometry). Analytical techniques like GC-MS can monitor intermediate stability and purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming cyclobutane ring geometry and aldehyde proton signals (δ ~9-10 ppm in H NMR). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (CHO, theoretical 142.20 g/mol) . For advanced purity assessment, combine HPLC with certified reference materials (CRMs) analyzed via techniques like X-ray crystallography .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: The aldehyde group is prone to oxidation, necessitating inert atmospheres (argon or nitrogen) and low-temperature storage (-20°C). Stability studies using accelerated degradation protocols (e.g., 40°C/75% relative humidity) with LC-MS monitoring can identify decomposition products . Antioxidants like BHT (butylated hydroxytoluene) may extend shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in [2+2] cycloadditions or ring-opening reactions?

Methodological Answer: The strained cyclobutane ring enhances reactivity in photochemical [2+2] cycloadditions. Computational studies (DFT or MD simulations) can map transition states and electron density distributions. Experimental validation involves isolating diradical intermediates via low-temperature ESR spectroscopy . Competing pathways (e.g., retro-aldol cleavage) must be suppressed using sterically hindered bases .

Q. How do stereoelectronic effects influence the regioselectivity of derivatization at the aldehyde group?

Methodological Answer: The electron-withdrawing cyclobutane ring directs nucleophilic attack at the aldehyde carbon. Steric effects from the 3,3-dimethyl groups can be quantified using molecular modeling (e.g., Gaussian or COMSOL). Competitive reactions (e.g., aldol condensations) require kinetic profiling under varying pH and solvent dielectric constants .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting points or solubility)?

Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) differentiate crystalline phases. Solubility studies should adhere to IUPAC guidelines using saturated solutions equilibrated for ≥72 hours .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculates binding energies with transition metals (e.g., Pd or Ru) to design catalysts for asymmetric hydrogenation. Molecular dynamics (MD) simulations model solvent effects on reaction trajectories. Validate predictions using in situ IR or Raman spectroscopy .

Q. What are the environmental and toxicological implications of its degradation byproducts?

Methodological Answer: Oxidative degradation products (e.g., carboxylic acids) require ecotoxicity screening via Daphnia magna or algal growth inhibition assays . Advanced oxidation processes (AOPs) like ozonation can be studied using LC-QTOF-MS to identify persistent metabolites .

Q. How can regioselective functionalization of the cyclobutane ring be achieved?

Methodological Answer: Directed C-H activation using transition-metal catalysts (e.g., Rh or Ir) enables selective functionalization. Transannular strain release drives reactivity at specific positions. Isotopic labeling (C or H) tracks bond reorganization during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.